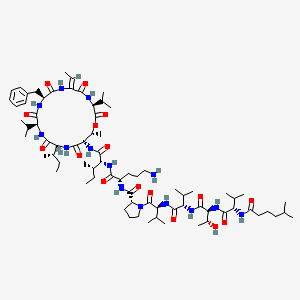
3,4-Dimethoxycinnamyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxycinnamyl acetate is an acetate ester that is cinnamyl acetate substituted by methoxy groups at positions 3' and 4' respectively. It is an acetate ester and a dimethoxybenzene.
Scientific Research Applications
Metabolism by Fungi
3,4-Dimethoxycinnamyl acetate shows intriguing interactions with fungi. A study by Kamaya and Higuchi (1984) demonstrated that the white-rot fungus Coriolus versicolor actively metabolizes 3,4-dimethoxycinnamyl alcohol, a related compound, in specific culture conditions. This process leads to various metabolites, highlighting the compound's potential role in studying fungal metabolism and possibly lignin degradation.
Antiallergic Properties
This compound has been linked to antiallergic effects. For instance, Koda et al. (1976) found that N-(3,4-dimethoxycinnamoyl) anthranilic acid, a related derivative, inhibits hypersensitivity reactions and is considered effective for treating certain allergic diseases like asthma (Koda et al., 1976).
Immunological Effects
The compound exhibits notable immunological properties. A study by Hertenstein et al. (2011) demonstrated that 3,4-dimethoxycinnamonyl-anthranilic acid (tranilast) suppresses the activation and proliferation of human CD4+ T cells, indicating its potential use in treating autoimmune diseases.
Antioxidant and Anti-inflammatory Activities
There is evidence of antioxidant and anti-inflammatory activities associated with derivatives of this compound. Ballesteros et al. (1995) reported that certain chalcones and flavones derived from 3,4-dimethoxycinnamic acid exhibit these properties, suggesting a potential role in inflammation-related research (Ballesteros et al., 1995).
Antiplatelet Actions
The compound's derivatives have been found to have antiplatelet effects. Iwasa et al. (1986) explored how N-(3',4'-dimethoxycinnamoyl)anthranilic acid affects platelet functions, highlighting its potential as an antiplatelet agent in addition to its antiallergic properties (Iwasa et al., 1986).
Repellency to Pests
Interestingly, this compound and related compounds have shown utility as repellents. Jakubas et al. (1992) investigated the repellency of coniferyl and cinnamyl derivatives, including this compound, against pests like birds, indicating a potential application in pest control (Jakubas et al., 1992).
properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C13H16O4/c1-10(14)17-8-4-5-11-6-7-12(15-2)13(9-11)16-3/h4-7,9H,8H2,1-3H3/b5-4+ |
InChI Key |
MVLZLHBOBVWBQS-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC(=C(C=C1)OC)OC |
SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



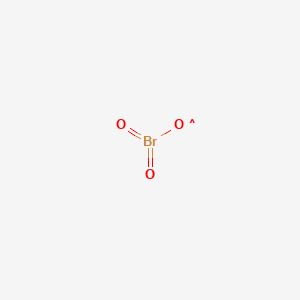

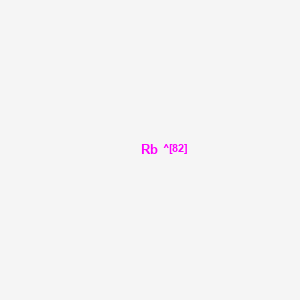


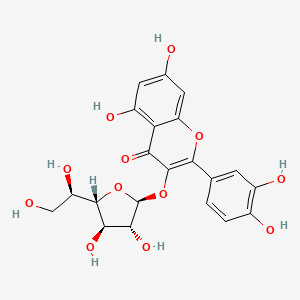
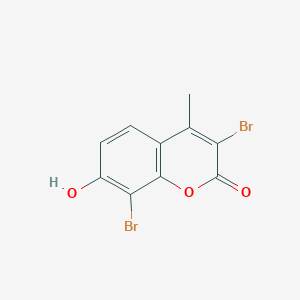
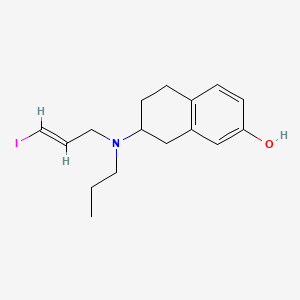
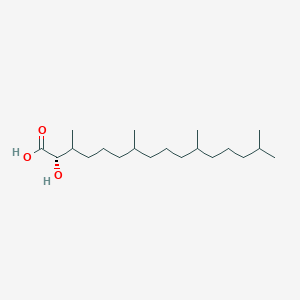
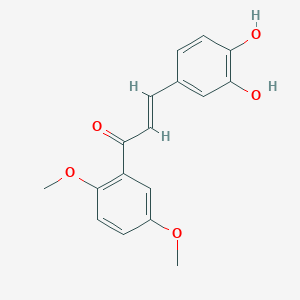
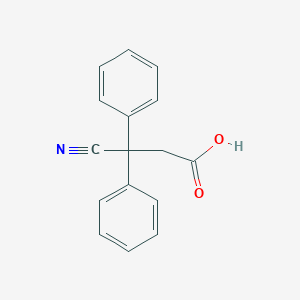
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)

